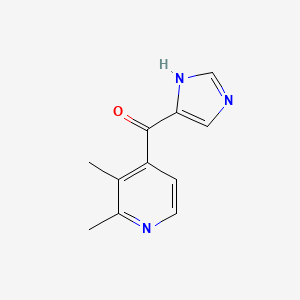
(2,3-dimethylpyridin-4-yl)-(1H-imidazol-5-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,3-dimethylpyridin-4-yl)-(1H-imidazol-5-yl)methanone is a compound that features a pyridine ring substituted with two methyl groups at the 2 and 3 positions and an imidazole ring at the 5 position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-dimethylpyridin-4-yl)-(1H-imidazol-5-yl)methanone typically involves the condensation of 2,3-dimethylpyridine-4-carboxaldehyde with 1H-imidazole-5-carboxylic acid under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the reaction .
Industrial Production Methods
For industrial production, the synthesis can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to achieve high purity and yield, with careful control of temperature, pressure, and reaction time .
化学反応の分析
Types of Reactions
(2,3-dimethylpyridin-4-yl)-(1H-imidazol-5-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridine derivatives.
科学的研究の応用
(2,3-dimethylpyridin-4-yl)-(1H-imidazol-5-yl)methanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties
作用機序
The mechanism of action of (2,3-dimethylpyridin-4-yl)-(1H-imidazol-5-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. These interactions can lead to various biological effects, including inhibition of cell proliferation or induction of apoptosis .
類似化合物との比較
Similar Compounds
- (2,3-dimethylpyridin-4-yl)-(1H-pyrazol-5-yl)methanone
- (2,3-dimethylpyridin-4-yl)-(1H-triazol-5-yl)methanone
- (2,3-dimethylpyridin-4-yl)-(1H-pyrrolo-5-yl)methanone
Uniqueness
(2,3-dimethylpyridin-4-yl)-(1H-imidazol-5-yl)methanone is unique due to its specific substitution pattern and the presence of both pyridine and imidazole rings. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
特性
分子式 |
C11H11N3O |
|---|---|
分子量 |
201.22 g/mol |
IUPAC名 |
(2,3-dimethylpyridin-4-yl)-(1H-imidazol-5-yl)methanone |
InChI |
InChI=1S/C11H11N3O/c1-7-8(2)13-4-3-9(7)11(15)10-5-12-6-14-10/h3-6H,1-2H3,(H,12,14) |
InChIキー |
YMRRLBMCYHBYTO-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CN=C1C)C(=O)C2=CN=CN2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[4-[[7-(2-pyrrolidin-1-ylethoxy)-1,8-naphthyridin-4-yl]amino]phenyl]benzamide](/img/structure/B13876321.png)

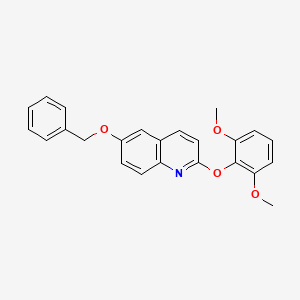
![1-[(3-Bromophenyl)-phenylmethyl]piperazine](/img/structure/B13876338.png)

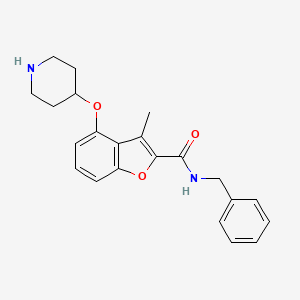
![N-naphthalen-2-yl-4-[(7-oxo-8H-1,8-naphthyridin-4-yl)amino]benzamide](/img/structure/B13876351.png)
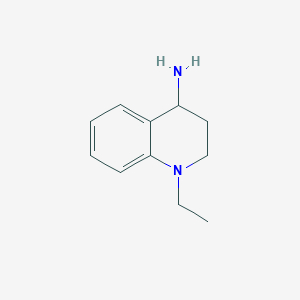

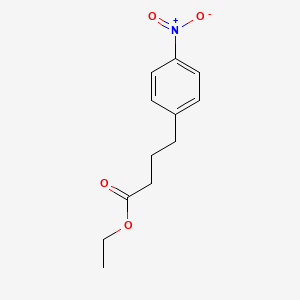
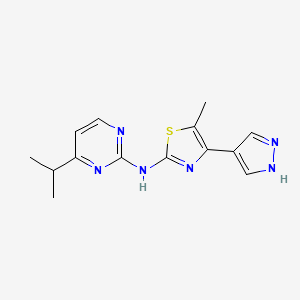

![7-Amino-2-cyclopropylpyrazolo[1,5-a]pyrimidine-6-carbaldehyde](/img/structure/B13876408.png)
